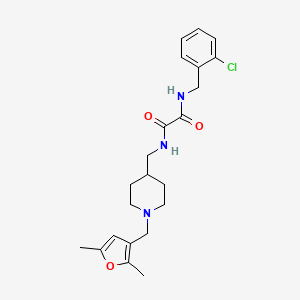
N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with a unique structural composition that includes a chlorobenzyl group, a piperidine moiety, and an oxalamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is C18H24ClN3O2, and it features several functional groups that contribute to its biological activity. The presence of the chlorobenzyl group enhances lipophilicity, which may influence its interaction with biological targets. The piperidine ring is known for its role in various pharmacological activities, while the oxalamide structure is recognized for its potential in drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
- Introduction of the Chlorobenzyl Group : The intermediate product is reacted with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
- Attachment of the Piperidine Moiety : The final step involves the reaction with piperidine derivatives under acidic or basic conditions to yield the desired product.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing neurotransmitter systems or hormonal pathways.
Pharmacological Studies
Various studies have been conducted to evaluate the pharmacological properties of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Showed moderate inhibition of certain enzyme activities related to metabolic processes. |
| Binding studies | Indicated potential interactions with dopamine and serotonin receptors, suggesting possible effects on mood regulation. |
| Toxicity assessments | Preliminary results indicated low toxicity levels in cellular models, supporting further exploration in vivo. |
Comparative Analysis
When compared to similar compounds within the oxalamide class, this compound exhibits unique properties due to its specific combination of functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide | Hydroxyl group instead of piperidine | May exhibit different solubility and reactivity |
| N1-benzyl-N2-(3-(2,5-dimethylfuran-3-yl)propyl)oxalamide | Similar furan moiety but differs in alkyl chain length | Alters pharmacokinetics and bioavailability |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropharmacology : Research on its effects on neurotransmitter systems suggests possible applications in treating anxiety or depression.
- Cancer Research : Preliminary studies indicate that it may possess anti-proliferative properties against certain cancer cell lines.
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-15-11-19(16(2)29-15)14-26-9-7-17(8-10-26)12-24-21(27)22(28)25-13-18-5-3-4-6-20(18)23/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSTPPVDRPEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














